molecular formula C11H13NO4 B8510030 Dimethyl 5-(methylamino)isophthalate CAS No. 55648-31-2

Dimethyl 5-(methylamino)isophthalate

Cat. No.: B8510030
CAS No.: 55648-31-2
M. Wt: 223.22 g/mol
InChI Key: WDSUGSZHOMKYNQ-UHFFFAOYSA-N
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Description

Dimethyl 5-(methylamino)isophthalate (CAS 55648-31-2) is a valuable aromatic ester derivative in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, serves as a key multifunctional building block. Its structure features a central benzene ring with two ester groups and a methylamino group, providing distinct sites for chemical modification and diversification. Researchers primarily utilize this compound as a precursor in the synthesis of more complex molecules, particularly in the field of peptidomimetics. Peptidomimetics are a prominent class of compounds designed to mimic peptides but with enhanced stability, specificity, and bioavailability, bridging the gap between traditional small molecules and larger biologics . The field of peptide drug discovery is experiencing a significant renaissance, with these compounds being crucial for targeting intracellular protein-protein interactions that are often challenging for conventional small molecules . The methylamino group on the aromatic ring makes this reagent a suitable intermediate for constructing sophisticated molecular architectures, potentially for applications in diabetes, obesity, and cancer research, where peptide-based therapeutics have shown remarkable success . As a supplier, we provide this compound of high purity for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for handling information, as the compound may have associated hazards .

Properties

CAS No.

55648-31-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

dimethyl 5-(methylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C11H13NO4/c1-12-9-5-7(10(13)15-2)4-8(6-9)11(14)16-3/h4-6,12H,1-3H3

InChI Key

WDSUGSZHOMKYNQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 5-position significantly influences electronic, steric, and hydrogen-bonding properties. Key analogs include:

Compound Name Substituent Molecular Formula Key Structural Features
Dimethyl 5-aminoisophthalate -NH₂ C₁₀H₁₁NO₄ Primary amino group; enhances nucleophilicity
Dimethyl 5-(benzylamino)isophthalate -NHCH₂C₆H₅ C₁₇H₁₇NO₄ Bulky benzyl group; forms N–H···O hydrogen bonds for 3D networks
Dimethyl 5-nitroisophthalate -NO₂ C₁₀H₉NO₆ Electron-withdrawing nitro group; impacts electronic properties
Dimethyl 5-fluoroisophthalate -F C₁₀H₉FO₄ Fluorine increases polarity and metabolic stability
Dimethyl 5-methoxyisophthalate -OCH₃ C₁₁H₁₂O₅ Electron-donating methoxy group; improves solubility
Dimethyl 5-(bromomethyl)isophthalate -CH₂Br C₁₁H₁₁BrO₄ Bromine acts as a leaving group for further functionalization

Physical and Chemical Properties

  • Crystallinity and Hydrogen Bonding: The benzylamino analog forms a 3D hydrogen-bonded network (N–H···O), stabilizing its crystal structure (space group P2₁/c, Z = 8) . Nitro and methoxy derivatives exhibit different packing due to electronic effects; nitro groups reduce basicity, while methoxy groups enhance solubility .
  • Thermal Stability :

    • Hyperbranched polyesters derived from dimethyl 5-(2-hydroxyethoxy)isophthalate show a glass transition temperature (Tg) of 86°C, influenced by molecular weight and branching .
  • Reactivity: Brominated derivatives (e.g., Dimethyl 5-(bromomethyl)isophthalate) serve as intermediates in nucleophilic substitutions . Amino groups (e.g., in Dimethyl 5-aminoisophthalate) enable condensation reactions for ligand synthesis in metal-organic frameworks (MOFs) .

Preparation Methods

Reaction Overview

Reductive amination is the most widely documented method for synthesizing dimethyl 5-(methylamino)isophthalate. This two-step process involves:

  • Synthesis of Dimethyl 5-Aminoisophthalate : Starting from dimethyl 5-nitroisophthalate, catalytic hydrogenation or chemical reduction yields the amine precursor.

  • Methylation via Reductive Amination : The amino group reacts with formaldehyde in the presence of a reducing agent to introduce the methyl group.

Key Reaction Steps

  • Step 1 : Dimethyl 5-nitroisophthalate is reduced using iron/HCl or hydrogenation (Pd/C, H₂) to dimethyl 5-aminoisophthalate.

  • Step 2 : The amine undergoes reductive amination with formaldehyde and 2-picolineborane in tetrahydrofuran (THF) or methanol at room temperature.

Optimization Insights

  • Solvent Choice : THF improves solubility of intermediates, while methanol facilitates faster reaction kinetics.

  • Reducing Agent : 2-Picolineborane offers superior selectivity over traditional agents like sodium cyanoborohydride, minimizing ester hydrolysis.

  • Yield : Reported yields exceed 70% after purification via silica gel chromatography.

Direct Methylation of Dimethyl 5-Aminoisophthalate

Alkylation Strategies

Direct methylation employs methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This method requires careful control to avoid over-alkylation or ester degradation.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HI generated during methylation.

  • Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) at 75–180°C under inert atmosphere.

  • Challenges : Competing N-methylation and O-methylation necessitate stoichiometric precision.

Case Study

A patent describes reacting dimethyl 5-aminoisophthalate with methyl iodide in DMA at 120°C for 6 hours, achieving 65% yield after aqueous workup. Excess methyl iodide (1.2 equiv) ensures complete conversion, while zeolite additives mitigate side reactions.

Nitro Reduction and Sequential Functionalization

Pathway Rationale

This multi-step approach leverages nitro intermediates for better regiocontrol:

  • Nitration : 5-Nitroisophthalic acid is esterified with methanol/sulfuric acid to dimethyl 5-nitroisophthalate.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

  • Methylation : Reductive amination or alkylation introduces the methyl group (see Sections 1–2).

Comparative Efficiency

StepReagents/ConditionsYield (%)
NitrationH₂SO₄, MeOH, reflux98
Nitro ReductionFe/HCl, MeOH/H₂O85
MethylationHCHO, 2-picolineborane, THF, rt72

Total Yield : ~60% (cumulative). While efficient, this route’s complexity limits scalability compared to direct methods.

Emerging Techniques and Catalytic Innovations

Oxidative Methylation

Recent patents describe cobalt-manganese-bromide (Co-Mn-Br) catalysts for tandem oxidation-methylation of mesitylene derivatives. Though primarily used for 5-methylisophthalic acid, adapting this system with methylamine nucleophiles could streamline synthesis.

Proposed Mechanism

  • Oxidation : Cobalt acetate and manganese acetate oxidize methyl groups to carboxylates under oxygen.

  • Esterification : Methanol esterifies carboxylates to dimethyl esters.

  • Amination : Methylamine introduces the methylamino group via nucleophilic substitution.

Advantages : Single-pot reactions reduce purification steps.
Challenges : Requires precise stoichiometry to prevent over-oxidation.

Critical Analysis of Methodologies

Cost-Benefit Comparison

MethodProsCons
Reductive AminationHigh selectivity, mild conditionsRequires specialized reducing agents
Direct MethylationSimple reagentsRisk of over-alkylation
Nitro ReductionRegiocontrolMulti-step, lower cumulative yield

Purity and Scalability

  • Chromatography vs. Recrystallization : Reductive amination products often require chromatography due to polar byproducts, whereas nitro reduction yields crystalline amines amenable to recrystallization.

  • Industrial Feasibility : Direct methylation’s simplicity favors large-scale production, albeit with tighter process control .

Q & A

Basic Research Questions

What are the optimal synthetic routes for dimethyl 5-(methylamino)isophthalate, and how can reaction parameters be systematically optimized?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Literature Review : Identify analogous compounds (e.g., dimethyl 5-aminoisophthalate ) to infer potential reaction pathways.
  • Parameter Screening : Vary catalysts (e.g., palladium for amination), solvents (polar aprotic vs. non-polar), and temperature regimes.
  • Analytical Validation : Use HPLC or GC-MS to quantify yields and purity at each step. Track byproducts via NMR to refine stoichiometry.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature vs. catalyst loading).

Table 1 : Example Reaction Parameters for Methylation of 5-Aminoisophthalate

ParameterTested RangeOptimal Value (Preliminary)Analytical Method Used
Catalyst (Pd/C)0.5–5 mol%2.5 mol%GC-MS
SolventDMF, THF, TolueneDMFNMR (purity check)
Reaction Temperature80–120°C100°CHPLC (yield analysis)

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm methylamino and ester group positions. Compare shifts with dimethyl 5-aminoisophthalate derivatives .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 223.0845 for C11_{11}H13_{13}NO4_4) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.
  • HPLC-PDA : Assess purity (>98%) and resolve isomers using C18 columns with acetonitrile/water gradients.

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review safety data sheets (SDS) for analogous phthalates (e.g., dimethyl phthalate ), focusing on flammability (HMIS Fire Rating = 1) and toxicity.
  • Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure.
  • Waste Management : Follow guidelines for halogenated solvent disposal if used in reactions. Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare results with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. water) to optimize solubility for catalytic applications.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore potential bioactivity. Validate with in vitro assays.

Table 2 : Example DFT Results for Electronic Properties

PropertyCalculated ValueExperimental Correlation
HOMO Energy (eV)-6.12UV-Vis λmax_{\text{max}} = 270 nm
Dipole Moment (Debye)3.45Solubility in DMF: 12 mg/mL

What experimental frameworks assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F respirometry to measure CO2_2 evolution under aerobic conditions.
  • Adsorption Analysis : Conduct batch experiments with soil/sediment samples to determine Koc_{\text{oc}} (organic carbon partition coefficient) .
  • Ecotoxicity Screening : Test acute toxicity on Daphnia magna (48h LC50_{50}) and algal growth inhibition (OECD 201).

How should researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference datasets from peer-reviewed journals (avoiding non-curated sources like ) .
  • Reproducibility Checks : Replicate key experiments (e.g., melting point, logP) under controlled conditions.
  • Error Source Identification : Use statistical tools (e.g., Grubbs' test) to detect outliers in published values. Document methodologies in detail (e.g., purity of reagents, calibration standards) .

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